molecular formula C24H38O3 B033417 Dehydrolithocholic acid CAS No. 1553-56-6

Dehydrolithocholic acid

Cat. No.: B033417
CAS No.: 1553-56-6
M. Wt: 374.6 g/mol
InChI Key: KIQFUORWRVZTHT-OPTMKGCMSA-N
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Description

Dehydrolithocholic acid, formally known as (5β)-3-oxo-cholan-24-oic acid, is a significant metabolite of lithocholic acid. It is formed from lithocholic acid by the cytochrome P450 isoform CYP3A4. This compound is known for its role as an agonist of several receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor .

Mechanism of Action

Target of Action

Dehydrolithocholic acid, a major metabolite of lithocholic acid, primarily targets the retinoic acid receptor-related orphan receptor gamma t (RORγt) . This receptor plays a crucial role in the differentiation of T helper cells that express IL-17a (TH17 cells) .

Mode of Action

This compound acts as an agonist of several receptors, including the G protein-coupled bile acid activated receptor 1 (GP-BAR1/TGR5) , vitamin D receptor (VDR) , and farnesoid X receptor (FXR) . It also binds to the human pregnane X receptor (PXR) . By directly binding to RORγt, this compound inhibits the differentiation of TH17 cells .

Biochemical Pathways

This compound is formed from lithocholic acid by the cytochrome P450 (CYP) isoform CYP3A4 . It is involved in the metabolism of bile acids, which are crucial for lipid transport and metabolism, cellular signaling, and regulation of energy homeostasis . The compound’s action on the Th17/Treg balance is regulated by inflammatory cytokines and various metabolic factors .

Result of Action

The action of this compound results in the modulation of immune response. Specifically, it inhibits the differentiation of TH17 cells, which are involved in inflammatory responses . This can have significant implications for conditions characterized by chronic inflammation.

Action Environment

The action of this compound is influenced by the gut microbiota, which plays a role in the synthesis of secondary bile acids . Changes in the composition of the gut microbiota could therefore impact the production and action of this compound. Additionally, factors such as diet, which can influence both gut microbiota and liver function, may also affect the compound’s action, efficacy, and stability.

Biochemical Analysis

Biochemical Properties

Dehydrolithocholic acid plays a significant role in biochemical reactions. It inhibits the differentiation of TH17 cells by directly binding to the key transcription factor RORγt . This interaction between this compound and RORγt is crucial in regulating TH17 cell differentiation .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, particularly those involving the transcription factor RORγt . By inhibiting the differentiation of TH17 cells, this compound can impact cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its direct binding to the transcription factor RORγt . This binding inhibits the transcriptional activity of RORγt, thereby suppressing the differentiation of TH17 cells . This interaction elucidates how this compound exerts its effects at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, treatment with this compound significantly reduced the activity of the RORγt reporter . This suggests that this compound may have long-term effects on cellular function, possibly through its impact on TH17 cell differentiation .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, oral administration of this compound (0.3% w/w) for one week significantly reduced the percentage of ileal TH17 cells

Metabolic Pathways

This compound is involved in the metabolic pathway of bile acid. It is a metabolite of lithocholic acid, formed by the action of the enzyme cytochrome P450 (CYP) isoform CYP3A4 .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dehydrolithocholic acid is synthesized from lithocholic acid through the action of the cytochrome P450 isoform CYP3A4. The reaction involves the oxidation of lithocholic acid, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of biocatalysts, such as cytochrome P450 enzymes, to convert lithocholic acid into this compound. The process is optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Dehydrolithocholic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as chromic acid can be used to oxidize this compound.

    Reduction: Reducing agents like sodium borohydride can be employed to reduce this compound.

    Substitution: Substitution reactions can be carried out using reagents like halogens under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxo derivatives .

Scientific Research Applications

Dehydrolithocholic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Lithocholic acid
  • Chenodeoxycholic acid
  • Deoxycholic acid

Comparison: Dehydrolithocholic acid is unique in its ability to act as an agonist for multiple receptors, including G protein-coupled bile acid activated receptor 1, vitamin D receptor, and farnesoid X receptor. This distinguishes it from other bile acids, which may have more limited receptor interactions. Additionally, its formation from lithocholic acid via cytochrome P450 isoform CYP3A4 highlights its specific metabolic pathway .

Properties

IUPAC Name

(4R)-4-[(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-16,18-21H,4-14H2,1-3H3,(H,26,27)/t15-,16-,18+,19-,20+,21+,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIQFUORWRVZTHT-OPTMKGCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1553-56-6
Record name Dehydrolithocholic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1553-56-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxocholan-24-oic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001553566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Oxo-5beta-cholanoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DEHYDROLITHOCHOLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96JBM35FXF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does dehydrolithocholic acid interact with enzymes in the liver?

A2: this compound, being a bile acid, can interact with various enzymes involved in bile acid metabolism in the liver. Studies have shown that this compound acts as an inhibitor of certain dihydrodiol dehydrogenase enzymes in the liver. [] These enzymes play a role in detoxifying xenobiotics and metabolizing steroids. The inhibition of these enzymes by this compound could potentially influence the metabolism of other drugs and hormones.

Q2: What is the role of this compound in the gut microbiota-bile acid axis and its potential impact on atrial fibrillation?

A3: Research indicates that this compound, a secondary bile acid, might be involved in the gut microbiota-bile acid axis, which appears to be disrupted in patients with atrial fibrillation. [] While the study observed a decrease in overall secondary bile acids in the feces of atrial fibrillation patients, this compound was specifically identified as being decreased in these patients. This finding suggests that alterations in the gut microbiota and their impact on this compound production could potentially contribute to the development or progression of atrial fibrillation. Further research is needed to fully elucidate the role of this compound in this context.

Q3: Can probiotics influence the levels of this compound?

A4: Yes, studies suggest that certain probiotics can modulate the levels of this compound. Research has shown that administering Lactobacillus gasseri LA39 to germ-free mice led to a significant increase in fecal this compound levels. [] This effect is likely due to the probiotic's influence on the gut microbiota and its ability to promote the biotransformation of primary bile acids into secondary bile acids like this compound.

Q4: Are there any known methods to analyze this compound in biological samples?

A5: Yes, targeted metabolomic analysis has been successfully employed to quantify this compound in biological samples. [, ] This method involves using techniques like liquid chromatography coupled with mass spectrometry to specifically identify and measure the concentration of this compound in complex mixtures like serum or fecal matter.

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